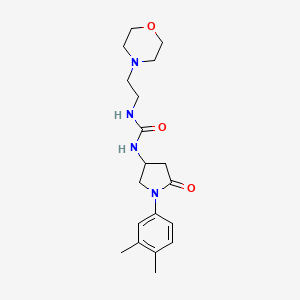
1-Acetyl-N-(4-Isopropylphenyl)azetidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.
Polymer Chemistry: The compound can be used as a building block for polyamines through ring-opening polymerization.
Antimicrobial Coatings: Due to its unique reactivity, it is explored for use in antibacterial and antimicrobial coatings.
Gene Transfection: The compound’s derivatives are studied for non-viral gene transfection applications.
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry . They have been utilized in the development of various drugs, targeting a range of biological receptors and enzymes .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows them to undergo various chemical reactions, leading to the formation of complex structures .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Pharmacokinetics
Azetidines have been reported to have sub-micromolar potencies, indicating good bioavailability .
Result of Action
Azetidines have been used in the development of potent small-molecule inhibitors, such as stat3 inhibitors, which have shown to inhibit cell growth and induce apoptosis in cancer cells .
Action Environment
The stability and reactivity of azetidines are known to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific conditions such as UV light and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activities.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Uniqueness
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the acetyl and isopropylphenyl groups, which impart distinct chemical and biological properties. Its ability to inhibit STAT3 with high specificity makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSOTAHBRJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
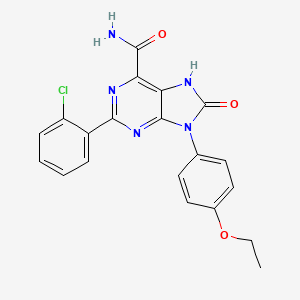
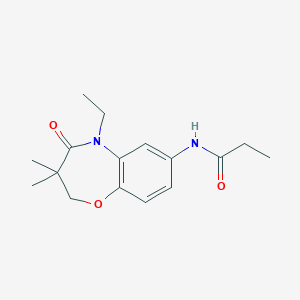
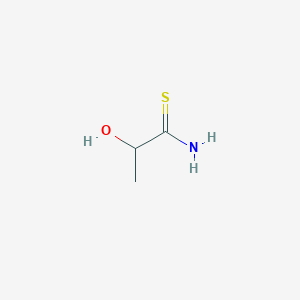
![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
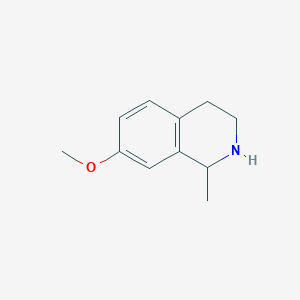
![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2452063.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2452068.png)
![6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2452069.png)
